2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8(11(13)15)14-18(16,17)7-10-4-2-9(6-12)3-5-10/h2-5,8,14H,7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRHDAWOYEVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide typically involves the reaction of 4-cyanobenzylamine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, forming the sulfonamide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide is a complex organic compound with the molecular formula C16H19N3O3S, which includes a sulfonamide group attached to a propanamide backbone and a cyanophenyl group. The presence of the sulfonamide functional group is particularly significant in medicinal chemistry, as it is a component in various pharmaceuticals. This compound has potential applications in pharmaceutical development, particularly as a candidate for antibiotic development.
Chemical Properties and Reactions
The chemical reactivity of this compound is due to its functional groups. Key reactions may include those essential for understanding the compound's behavior in biological systems and its potential applications in drug development.
Biological Activity
Studies have explored the biological activity of this compound. Compounds containing sulfonamide groups are often recognized for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Research indicates that this compound may exhibit antibacterial properties.
Synthesis
The synthesis of this compound typically involves several steps, highlighting the complexity involved in synthesizing this compound.
Potential Applications
this compound has several potential applications, including acting as a candidate for antibiotic development. Interaction studies involving this compound focus on its binding affinity with various biological targets.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Key Features |
|---|---|---|
| N-[(4-cyanophenyl)methyl]-3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanamide | C16H19N5O3S | Contains imidazole; potential for different biological activity. |
| 2-{N-methyl[(4-cyanophenyl)methane]sulfonamido}propanoic acid | C12H14N2O4S | Shorter carbon chain; different acid functionality. |
| Sulfanilamide | C6H8N2O2S | Classic sulfonamide; well-studied antibacterial properties. |
| The specific combination of functional groups and structural arrangement of this compound may confer distinct biological activities compared to these similar compounds. Further research is needed to fully elucidate its potential applications and mechanisms of action in various fields. |
Mechanism of Action
The mechanism of action of 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties
- Melting Points: The target compound’s melting point is expected to fall between 70°C and 230°C, depending on crystallinity influenced by the cyanophenyl group’s polarity .
- Spectroscopy: The IR profile aligns with sulfonamide and amide functionalities, similar to analogs in –3.
Biological Activity
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide is a sulfonamide derivative known for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound, characterized by the molecular formula , features a sulfonamide group that is significant in medicinal chemistry. The following sections explore its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes:
- Sulfonamide Group : Known for antibacterial properties by inhibiting folic acid synthesis in bacteria.
- Cyanophenyl Group : Contributes to the compound's chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antibacterial Activity :
- Sulfonamides are traditionally recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, essential for nucleic acid production.
- Preliminary studies suggest that this compound may show significant inhibition against common bacterial strains.
-
Anticancer Activity :
- Recent investigations have highlighted the potential anticancer properties of sulfonamide derivatives. The compound's structural characteristics may enhance its efficacy against specific cancer cell lines.
- For example, studies have demonstrated that similar compounds can significantly reduce cell viability in colorectal adenocarcinoma (Caco-2) cells, indicating a promising avenue for further research.
Antibacterial Studies
A comparative analysis of related compounds has shown varying levels of antimicrobial activity. For instance:
| Compound Name | MIC (µg/mL) | Key Features |
|---|---|---|
| This compound | TBD | Potential for broad-spectrum activity |
| Sulfanilamide | 8 | Classic sulfonamide with established antibacterial properties |
| N-[(4-cyanophenyl)methyl]-3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)propanamide | 4 | Enhanced activity due to imidazole substitution |
Anticancer Activity
In vitro studies have assessed the anticancer effects of various sulfonamide derivatives:
- Caco-2 Cell Line : Research indicates that compounds structurally similar to this compound can reduce cell viability significantly (up to 54.9% at certain concentrations).
- A549 Cell Line : Some derivatives showed no significant activity against lung adenocarcinoma cells, suggesting selectivity in anticancer effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Folate Synthesis : As a sulfonamide, it likely inhibits dihydropteroate synthase, crucial for bacterial folate synthesis.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced viability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide, and how can its purity be validated?
- Methodological Answer : Multi-step synthesis typically involves sulfonylation of 4-cyanobenzyl chloride followed by amidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform solubility profiling in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Include pH-dependent stability assays (pH 2–9 buffers) to identify degradation pathways .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinetics for sulfonamide-targeted enzymes like carbonic anhydrase). Pair with cell viability assays (MTT or resazurin) in relevant cell lines. Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- Methodological Answer : Employ density functional theory (DFT) to map energy profiles for sulfonamide bond formation. Compare with experimental kinetic data (e.g., Arrhenius plots). Use molecular dynamics (MD) simulations to assess solvent effects and transition-state stabilization. Discrepancies between theoretical and experimental activation energies may require revisiting solvent models or protonation states .
Q. What strategies mitigate batch-to-batch variability in biological activity data?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Process Control : Monitor reaction intermediates via in-situ FTIR.
- Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate synthetic parameters (e.g., temperature, catalyst loading) with bioactivity outcomes.
- Bioassay Standardization : Include internal controls (e.g., reference inhibitors) and normalize data to cell passage number .
Q. How can researchers design experiments to elucidate the compound’s mode of action in complex biological systems?
- Methodological Answer : Combine omics approaches:
- Proteomics : SILAC labeling to identify protein binding partners.
- Metabolomics : LC-HRMS to track metabolite flux changes.
- CRISPR-Cas9 screens : Identify genetic vulnerabilities linked to compound efficacy. Validate findings with knockout/rescue experiments .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Replicate Studies : Ensure consistent assay conditions (e.g., ionic strength, cofactors).
- Orthogonal Validation : Compare SPR-derived binding affinities with enzymatic IC.
- Structural Analysis : Solve co-crystal structures to confirm binding pose vs. docking predictions. Contradictions may arise from assay interference (e.g., compound aggregation) .
Key Physicochemical and Biological Data
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
